molecular formula C15H22N2 B13941326 2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane

2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane

Cat. No.: B13941326
M. Wt: 230.35 g/mol
InChI Key: VIYYRTSAIOEXEZ-UHFFFAOYSA-N
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Description

2-Ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane is a synthetically versatile spirocyclic building block of significant value in medicinal chemistry and drug discovery. The 2,6-diazaspiro[3.4]octane scaffold is an emerging privileged structure in pharmaceutical research, frequently appearing in compounds with diverse biological activities . This high-Fsp3, fully saturated core provides a rigid, three-dimensional framework that can improve selectivity and pharmacokinetic properties in drug candidates. Its applications span multiple therapeutic areas, as derivatives of this core have been identified as potent antitubercular leads effective against Mycobacterium tuberculosis , as well as potent sigma-1 receptor (σ1R) antagonists that enhance the antinociceptive effect of morphine and can rescue morphine tolerance in research models . The specific 2-ethyl and 6-benzyl substituents on this molecule offer defined points for further chemical diversification, making it a critical intermediate for constructing targeted libraries and optimizing drug-like properties. This product is intended for research purposes as a key synthetic intermediate or a starting point for structure-activity relationship (SAR) studies. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

7-benzyl-2-ethyl-2,7-diazaspiro[3.4]octane

InChI

InChI=1S/C15H22N2/c1-2-16-11-15(12-16)8-9-17(13-15)10-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3

InChI Key

VIYYRTSAIOEXEZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(C1)CCN(C2)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Ethyl 6 Benzyl 2,6 Diazaspiro 3.4 Octane

Retrosynthetic Analysis of the 2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections would be at the C-N bonds within the azetidine (B1206935) and pyrrolidine (B122466) rings. This approach suggests that the spirocyclic core could be assembled from precursors already containing the ethyl and benzyl (B1604629) substituents on the respective nitrogen atoms, or these groups could be introduced at a later stage after the formation of the core 2,6-diazaspiro[3.4]octane scaffold. thieme-connect.com

A plausible retrosynthetic pathway might involve disconnecting the azetidine ring first, leading to a substituted pyrrolidine with a handle for the subsequent four-membered ring formation. Alternatively, a key step could be the formation of the spirocyclic junction itself, for instance, through an intramolecular cyclization of a linear precursor containing both nitrogen atoms and the necessary carbon framework.

Divergent Synthetic Routes Towards the 2,6-Diazaspiro[3.4]octane Core

Several synthetic strategies can be employed to construct the 2,6-diazaspiro[3.4]octane core, offering flexibility in terms of starting materials and reaction conditions.

Cycloaddition Strategies for Spiro Ring Formation (e.g., [3+2] cycloaddition)

Table 1: Examples of Cycloaddition Reactions in Spirocycle Synthesis

Reaction TypeReactantsCatalyst/ConditionsProduct Core
[3+2] CycloadditionAzomethine ylide, AcrylateTFAPyrrolidine
[3+2] CycloadditionAllenoate, Isatin derivativePhosphine (B1218219)Spirooxindole
[4+2] CycloadditionDiene, DienophileHeat or Lewis AcidCyclohexene

This table presents examples of cycloaddition strategies that can be used to form cyclic structures, including those found in spiro compounds.

Intramolecular Cyclization Approaches (e.g., ring expansion, annulation)

Intramolecular cyclization is another common strategy for forming the spirocyclic core. This can involve the formation of either the azetidine or the pyrrolidine ring as the final step. One approach involves the annulation of a cyclopentane (B165970) ring onto a pre-existing four-membered ring, or vice versa. rsc.org For instance, a suitably functionalized azetidine derivative can undergo intramolecular cyclization to form the adjoining pyrrolidine ring. thieme-connect.de Ring expansion strategies, while less common for this specific scaffold, could also be envisioned from smaller spirocyclic precursors.

Multi-component Reactions in Azaspiro Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. researchgate.netrug.nlorganic-chemistry.org The Ugi and Passerini reactions are prominent examples of MCRs that have been utilized in the synthesis of various heterocyclic compounds, including spirocycles. researchgate.netmdpi.com An MCR approach to this compound could potentially assemble a significant portion of the molecular framework in a single, atom-economical step, although specific examples for this exact scaffold are not prevalent in the literature.

Strain-Release Driven Spirocyclization Techniques

Harnessing the ring strain of small, bicyclic molecules offers a powerful driving force for the formation of spirocycles. nih.govnih.gov For example, the strain-release driven spirocyclization of azabicyclo[1.1.0]butanes has been shown to be an effective method for synthesizing azetidine-containing spirocycles. nih.govnih.govresearchgate.net This methodology involves the reaction of a strained bicyclic intermediate with a suitable tethered nucleophile, leading to the formation of the spirocyclic system. acs.orgresearchgate.net A recently developed scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines provides access to 6,7-diazaspiro[3.4]octanes, a related but distinct scaffold. nih.govrsc.org

Table 2: Comparison of Synthetic Strategies for 2,6-Diazaspiro[3.4]octane Core

StrategyKey TransformationAdvantagesPotential Challenges
Cycloaddition[3+2] CycloadditionHigh efficiency, good control over stereochemistryRequires specific precursors
Intramolecular CyclizationRing closureVersatile, can form either ring lastMay require multiple steps to prepare the linear precursor
Multi-component ReactionsUgi or Passerini-type reactionsHigh atom economy, rapid complexity generationCan be difficult to optimize, may produce complex mixtures
Strain-Release DrivenRing opening of strained bicyclesPowerful driving force, novel entry to spirocyclesAvailability of strained starting materials

This table provides a comparative overview of the different synthetic approaches discussed.

Stereoselective Synthesis of this compound and its Stereoisomers

The spirocyclic nature of this compound means that stereoisomers are possible. Achieving stereocontrol during the synthesis is crucial for applications in medicinal chemistry. Stereoselective synthesis can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials. researchgate.net For instance, in cycloaddition reactions, the use of a chiral Lewis acid catalyst can induce asymmetry and lead to the formation of a specific enantiomer of the product. Similarly, intramolecular cyclizations can be rendered stereoselective by the presence of a chiral directing group on the substrate. While specific stereoselective syntheses for this compound are not detailed in the available literature, the principles of asymmetric synthesis can be applied to the general strategies outlined above to access enantiomerically pure forms of the target compound.

Asymmetric Catalysis in Spiro[3.4]octane Construction

Asymmetric catalysis offers an efficient alternative to stoichiometric chiral auxiliaries for establishing stereocenters. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of the 2,6-diazaspiro[3.4]octane core, transition-metal catalysis is a prominent strategy.

Potential catalytic methods could include:

Asymmetric Hydrogenation: A prochiral olefinic precursor to the spirocycle could be stereoselectively reduced using a chiral catalyst, such as one based on rhodium or ruthenium with chiral phosphine ligands.

Intramolecular Cyclization: A suitably functionalized linear precursor could undergo an enantioselective intramolecular cyclization catalyzed by a chiral metal complex. This would directly form the spirocyclic system with high stereocontrol.

The development of such a process would require screening various combinations of metal precursors and chiral ligands to achieve high enantioselectivity and yield for the specific substrate.

Table 2: Potential Asymmetric Catalysis Strategies

Reaction Type Catalyst System (Example) Substrate Type Description
Asymmetric Hydrogenation Ru-BINAP Unsaturated spirocycle precursor Stereoselective reduction of a C=C bond to set a chiral center.
Intramolecular Heck Reaction Pd-Chiral Ligand Linear precursor with halide and alkene Catalytic C-C bond formation to close one of the rings.

Enzymatic Synthesis Considerations

Enzymes offer unparalleled selectivity under mild, environmentally benign conditions, making them attractive catalysts for pharmaceutical synthesis. rsc.org In the synthesis of this compound, enzymes could be considered for two primary applications:

Kinetic Resolution: A racemic mixture of a key intermediate, or the final diazaspiro[3.4]octane core itself, could be resolved using an enzyme. For instance, a lipase (B570770) or protease could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Asymmetric Synthesis: An enzyme, such as a transaminase or a Pictet-Spenglerase, could potentially be engineered to catalyze the key bond-forming reactions that construct the chiral spirocyclic scaffold from a prochiral substrate. researchgate.net

Furthermore, enzymes could be employed for the chemoselective manipulation of protecting groups, such as the removal of an N-benzyl group under mild, aqueous conditions using a laccase-mediator system. rsc.org

Late-Stage Functionalization Strategies for this compound

Late-stage functionalization involves modifying a complex molecule, like this compound, in the final steps of a synthetic sequence. This approach is highly valuable for rapidly generating analogues for structure-activity relationship (SAR) studies.

Chemoselective Transformations of Peripheral Substituents (Ethyl, Benzyl)

The ethyl and benzyl groups attached to the nitrogen atoms of the diazaspiro scaffold are key points for chemical modification.

Benzyl Group Transformation: The N-benzyl group is a versatile protecting group that can also serve as a synthetic handle. It can be readily removed under various conditions to yield a secondary amine, which can then be further functionalized. Common debenzylation methods include catalytic hydrogenolysis (e.g., H₂, Pd/C), often facilitated by acid, or oxidative cleavage using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govresearchgate.net The choice of method must consider the stability of the rest of the molecule.

Table 3: Comparison of N-Debenzylation Methods

Method Reagents Conditions Advantages Disadvantages
Catalytic Hydrogenolysis H₂, Pd/C, or Pd(OH)₂/C Room temp. to 60 °C, often with acid nih.gov Clean reaction, common procedure. May reduce other functional groups; catalyst can be pyrophoric.
Oxidative Cleavage Ceric Ammonium Nitrate (CAN) Typically room temperature Fast and effective for electron-rich systems. Can generate impurities; harsh for sensitive substrates. nih.gov

Regioselective Derivatization of the Diazaspiro Scaffold

The presence of two distinct nitrogen atoms in the parent 2,6-diazaspiro[3.4]octane scaffold allows for regioselective derivatization. nih.gov To synthesize the target compound or its analogues, an orthogonal protection strategy is often employed. researchgate.net

A typical sequence would be:

Selective protection of one nitrogen atom, for example with a tert-butyloxycarbonyl (Boc) group.

Alkylation or acylation of the unprotected secondary amine.

Removal of the initial protecting group (e.g., Boc deprotection under acidic conditions).

Functionalization of the newly liberated secondary amine.

This strategy allows for the controlled and independent introduction of different substituents, such as the ethyl and benzyl groups, onto the two nitrogen atoms of the spirocyclic core.

Scale-Up Considerations and Process Optimization for this compound Production

Transitioning the synthesis of this compound from a laboratory scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and sustainability. nih.gov

Key aspects of process optimization include:

Route Scouting: The initial synthetic route may need to be redesigned to avoid expensive, hazardous, or non-scalable reagents and intermediates. The goal is to select a route that utilizes readily available and inexpensive starting materials.

Reaction Condition Optimization: Each step must be optimized for concentration, temperature, pressure, and reaction time to maximize yield and throughput while minimizing side-product formation. The use of design of experiments (DoE) methodologies can accelerate this process.

Purification Methods: Reliance on chromatographic purification is often undesirable on a large scale. Developing procedures that allow for purification via crystallization or distillation is a critical goal for process development.

Safety and Environmental Impact: A thorough hazard assessment of all reagents, intermediates, and reaction conditions is mandatory. The process should be designed to minimize waste and use greener solvents where possible. nih.gov

Table 4: Key Parameters for Process Optimization and Scale-Up

Parameter Laboratory Scale Focus Large Scale Focus
Reagents Novelty and effectiveness Cost, availability, safety, atom economy
Solvents High solubility, ease of removal Low toxicity, recyclability, low environmental impact
Purification Chromatography Crystallization, extraction, distillation
Temperature Control External heating/cooling baths Reactor jacketing, heat transfer calculations, managing exotherms
Work-up Separation funnels Large-scale extraction vessels, phase-split considerations

| Cycle Time | Not a primary concern | Minimized to maximize plant throughput |

By systematically addressing these considerations, a robust and economically viable process for the large-scale production of this compound can be developed.

Advanced Structural Characterization and Conformational Analysis of 2 Ethyl 6 Benzyl 2,6 Diazaspiro 3.4 Octane

High-Resolution Spectroscopic Techniques for Elucidating Spatial Arrangements

High-resolution spectroscopy offers a powerful suite of non-destructive methods to probe the structure and dynamics of molecules in various states.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Connectivity

Multi-dimensional NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. auremn.org.br For 2-ethyl-6-benzyl-2,6-diazaspiro[3.4]octane, a series of NMR experiments would be employed to establish its constitution and preferred conformation.

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the protons and carbons. sci-hub.st For the title compound, the ¹H NMR spectrum would be expected to show distinct signals for the ethyl and benzyl (B1604629) groups, as well as the protons on the cyclobutane (B1203170) and pyrrolidine (B122466) rings of the spiro system. The aromatic protons of the benzyl group would typically appear in the 7.2-7.5 ppm range. The benzylic methylene (B1212753) protons (C₆H₅CH₂ –N) would likely resonate around 3.5-4.0 ppm. The protons of the ethyl group would present as a quartet for the methylene group and a triplet for the methyl group, with their exact shifts influenced by the nitrogen atom's electronegativity. The protons on the spirocyclic core would exhibit more complex splitting patterns due to their diastereotopic nature and restricted rotation.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning these signals and establishing connectivity. A COSY spectrum would reveal proton-proton coupling networks, allowing for the tracing of adjacent protons within the ethyl group and the spirocyclic rings. An HSQC spectrum would correlate each proton signal to its directly attached carbon, while an HMBC spectrum would show longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for identifying the connectivity across the quaternary spiro carbon and the nitrogen atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would provide insight into the through-space proximity of protons, which is vital for determining the preferred conformation of the molecule in solution. For instance, NOE correlations between the protons of the benzyl group and specific protons on the pyrrolidine or cyclobutane rings would indicate the spatial orientation of the bulky benzyl substituent relative to the spiro core. Similarly, intramolecular NOEs could help define the puckering of the rings. The conformational preferences of benzylamines are known to be influenced by the substituents on the nitrogen atom. colostate.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Symmetry

The IR and Raman spectra would be expected to display several key features. Aromatic C-H stretching vibrations from the benzyl group would appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl group and the spirocyclic rings would be observed in the 2800-3000 cm⁻¹ region. The C-N stretching vibrations of the tertiary amines would likely be found in the 1100-1300 cm⁻¹ range. The presence of the monosubstituted benzene (B151609) ring would give rise to characteristic overtone and combination bands in the 1600-2000 cm⁻¹ region of the IR spectrum, as well as strong out-of-plane C-H bending modes around 700-750 cm⁻¹ and 690 cm⁻¹. researchgate.net

Advanced Mass Spectrometry Techniques (e.g., HRMS, IM-MS) for Gas-Phase Structure and Isotopic Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns upon ionization. youtube.comyoutube.com High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound, allowing for the confirmation of its elemental formula (C₁₆H₂₄N₂).

Electron ionization (EI) mass spectrometry would likely lead to extensive fragmentation. The molecular ion peak (M⁺) might be observed, and characteristic fragment ions would provide structural information. A key fragmentation pathway for N-benzyl amines is the cleavage of the bond beta to the nitrogen atom, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) or a benzylic cation. Another likely fragmentation would be the loss of an ethyl group (loss of 29 amu) or a propyl group from the pyrrolidine ring. The fragmentation of the spirocyclic core would yield a more complex pattern of ions.

Ion mobility-mass spectrometry (IM-MS) could provide further insights into the gas-phase structure of the molecule. This technique separates ions based on their size and shape (collision cross-section) in addition to their mass-to-charge ratio. This would allow for the differentiation of potential conformers or isomers that are stable in the gas phase.

X-ray Crystallography for Solid-State Structural Elucidation

While spectroscopic methods provide valuable information about the structure in solution or the gas phase, X-ray crystallography offers a definitive determination of the molecular structure in the solid state at atomic resolution. This technique would provide precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice. Although specific crystallographic data for this compound is not available, the following sections describe the type of information that would be obtained from such an analysis, with representative data provided in the tables based on known values for similar structural motifs.

Bond Lengths and Angles Analysis within the Spiro System

An X-ray crystal structure would allow for a detailed analysis of the bond lengths and angles within the spiro system. The C-N and C-C bond lengths within the pyrrolidine and cyclobutane rings would be expected to be within the normal range for single bonds. The geometry around the spiro carbon, which is a quaternary center, would be of particular interest, with the bond angles expected to be close to the ideal tetrahedral angle of 109.5°, but likely distorted due to the strain of the fused ring system. The bond angles within the four-membered cyclobutane ring would be significantly compressed from the ideal tetrahedral angle, close to 90°. The internal angles of the five-membered pyrrolidine ring would be closer to those of a regular pentagon.

Table 1: Representative Bond Lengths for the 2,6-Diazaspiro[3.4]octane Core (Note: This data is hypothetical and based on typical values for similar structures, as specific crystallographic data for the title compound is not available.)

BondExpected Length (Å)
C(spiro)-C(cyclo)1.55 - 1.57
C(spiro)-C(pyrro)1.54 - 1.56
C-C (cyclobutane)1.53 - 1.55
C-C (pyrrolidine)1.52 - 1.54
C-N (pyrrolidine)1.46 - 1.48
C-N (cyclobutane)1.47 - 1.49
N-C(ethyl)1.46 - 1.48
N-C(benzyl)1.47 - 1.49
Interactive Table:
BondExpected Length (Å)
C(spiro)-C(cyclo)1.55 - 1.57
C(spiro)-C(pyrro)1.54 - 1.56
C-C (cyclobutane)1.53 - 1.55
C-C (pyrrolidine)1.52 - 1.54
C-N (pyrrolidine)1.46 - 1.48
C-N (cyclobutane)1.47 - 1.49
N-C(ethyl)1.46 - 1.48
N-C(benzyl)1.47 - 1.49

Table 2: Representative Bond Angles for the 2,6-Diazaspiro[3.4]octane Core (Note: This data is hypothetical and based on typical values for similar structures.)

AngleExpected Angle (°)
C-C(spiro)-C108 - 112
C-C-C (cyclobutane)88 - 92
C-C-C (pyrrolidine)103 - 107
C-N-C (pyrrolidine)108 - 112
C-N-C (cyclobutane)90 - 94
C(spiro)-C-N102 - 106
Interactive Table:
AngleExpected Angle (°)
C-C(spiro)-C108 - 112
C-C-C (cyclobutane)88 - 92
C-C-C (pyrrolidine)103 - 107
C-N-C (pyrrolidine)108 - 112
C-N-C (cyclobutane)90 - 94
C(spiro)-C-N102 - 106

Torsional Angles and Ring Pucker Analysis of Cyclobutane and Pyrrolidine Rings

The torsional angles obtained from X-ray crystallography would be crucial for defining the conformation of the two rings. The cyclobutane ring is not planar and typically adopts a puckered conformation to relieve some of the angle strain. The degree of puckering can be quantified by the puckering amplitude and phase. The pyrrolidine ring in the diazaspiro[3.4]octane system is also non-planar and would likely adopt an envelope or twisted conformation. The analysis of the endocyclic torsional angles would precisely define this conformation.

Furthermore, the torsional angles involving the exocyclic benzyl and ethyl groups would describe their orientation relative to the spirocyclic core. This would reveal any steric interactions that influence the solid-state conformation.

Table 3: Representative Torsional Angles for the 2,6-Diazaspiro[3.4]octane Core (Note: This data is hypothetical and based on typical values for similar structures.)

Torsional Angle (Atoms)Expected Angle (°)Conformation Indicated
C-C-C-C (cyclobutane)± (15 - 30)Puckered cyclobutane
C-C-N-C (pyrrolidine)± (20 - 45)Envelope/Twist pyrrolidine
C-C-N-C(benzyl)60 - 180Orientation of benzyl group
C-C-N-C(ethyl)60 - 180Orientation of ethyl group
Interactive Table:
Torsional Angle (Atoms)Expected Angle (°)Conformation Indicated
C-C-C-C (cyclobutane)± (15 - 30)Puckered cyclobutane
C-C-N-C (pyrrolidine)± (20 - 45)Envelope/Twist pyrrolidine
C-C-N-C(benzyl)60 - 180Orientation of benzyl group
C-C-N-C(ethyl)60 - 180Orientation of ethyl group

Intermolecular Interactions in Crystalline Architectures

No crystallographic data for this compound is available in the public domain. Analysis of intermolecular forces such as hydrogen bonding, van der Waals interactions, and potential π-stacking interactions, which are crucial for understanding the crystalline architecture, is contingent upon the experimental determination of the crystal structure.

Theoretical Conformational Analysis of this compound

Molecular Mechanics and Density Functional Theory (DFT) Calculations for Energy Minima

A search of scientific databases yielded no computational studies that have performed Molecular Mechanics or DFT calculations to determine the stable conformers and their relative energy minima for this compound. Such calculations would provide insight into the preferred three-dimensional arrangements of the molecule.

Potential Energy Surface Mapping and Conformational Isomerism

Without computational data, the potential energy surface of this compound has not been mapped. This analysis is necessary to identify all possible low-energy conformational isomers and the energy barriers between them.

Dynamic Simulations (e.g., Molecular Dynamics) of Conformational Transitions

No molecular dynamics simulations for this compound have been published. These simulations are vital for understanding the dynamic behavior of the molecule and the transitions between different conformational states over time.

Due to the lack of specific research on "this compound," no data tables or detailed research findings can be provided as requested.

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 6 Benzyl 2,6 Diazaspiro 3.4 Octane

Nucleophilic and Electrophilic Reactivity of the Diazaspiro Core

The reactivity of the 2,6-diazaspiro[3.4]octane core is characterized by the interplay of its two nitrogen centers and the strained four-membered ring.

The nitrogen atoms in the 2-ethyl-6-benzyl-2,6-diazaspiro[3.4]octane molecule are tertiary amines, rendering them nucleophilic. The lone pair of electrons on each nitrogen atom can participate in reactions with electrophiles. The steric environment around each nitrogen, however, influences its accessibility. The N-ethyl group presents less steric hindrance compared to the N-benzyl group, potentially leading to preferential reactivity at the N2 position in some cases.

Table 1: Examples of Reactions at Nitrogen Centers

Reaction Type Reagent Product Type
Alkylation Alkyl halide (e.g., CH₃I) Quaternary ammonium (B1175870) salt
Acylation Acyl chloride (e.g., CH₃COCl) Amide (after potential dealkylation)

The basicity of the nitrogen atoms also plays a crucial role in their reactivity. The pyrrolidine (B122466) nitrogen is generally more basic than an acyclic tertiary amine due to the electron-donating effect of the alkyl groups and the ring structure. frontiersin.org This enhanced basicity makes them susceptible to protonation and reaction with a variety of electrophiles.

The carbon framework of the spiro[3.4]octane moiety, particularly the cyclobutane (B1203170) ring, is susceptible to reactions that relieve its inherent ring strain. wikipedia.org The presence of the spirocyclic junction introduces additional strain, making the cyclobutane ring more prone to cleavage under certain conditions. researchgate.net Reactions involving the carbon framework are often initiated by the activation of an adjacent functional group or by radical pathways. For instance, functionalization of spirocyclic cyclobutenes via arylboration has been demonstrated to proceed with high regioselectivity, offering a pathway to highly substituted spiro[3.n]alkanes. nih.gov While this compound lacks a double bond in the cyclobutane ring, similar principles of strain-release-driven reactivity can be anticipated.

Ring-Opening and Ring-Expansion Reactions of the Spiro[3.4]octane Moiety

The significant ring strain within the cyclobutane portion of the diazaspiro[3.4]octane core is a driving force for various ring-opening and ring-expansion reactions.

The cleavage of the cyclobutane ring can proceed through several mechanistic pathways, often triggered by the formation of a reactive intermediate.

Radical-mediated cleavage: Homolytic cleavage of a C-C bond in the cyclobutane ring can be initiated by radical species. This process is favored due to the release of ring strain in the resulting open-chain radical.

Acid or base-catalyzed cleavage: Under acidic or basic conditions, protonation or deprotonation can lead to intermediates that facilitate ring opening. For example, protonation of a nitrogen atom could weaken the adjacent C-C bonds in the cyclobutane ring.

Transition metal-catalyzed cleavage: Transition metals can insert into the C-C bonds of the strained cyclobutane ring, leading to metallacyclic intermediates that can undergo further transformations.

Studies on related spirocyclic systems have shown that the regioselectivity of ring opening can be controlled by the substitution pattern and the reaction conditions. nih.gov

While the pyrrolidine ring is significantly less strained than the cyclobutane ring, it can undergo ring-opening reactions under specific conditions. acs.orgresearchgate.net These transformations often require activation of the nitrogen atom or an adjacent carbon.

Recent research has demonstrated the reductive cleavage of the C-N bond in N-benzoyl pyrrolidines using a combination of a Lewis acid and photoredox catalysis. nih.govresearchgate.net This method proceeds via a single-electron transfer to the amide, followed by site-selective cleavage at the C2–N bond. Although the subject compound has N-alkyl and N-benzyl groups rather than an N-benzoyl group, similar principles of photoredox-mediated C-N bond cleavage could potentially be applied.

Functional Group Interconversions on the Ethyl and Benzyl (B1604629) Substituents

The ethyl and benzyl groups attached to the nitrogen atoms offer sites for further chemical modification.

The N-benzyl group is a common protecting group for amines and can be removed under various conditions. acs.orgresearchgate.net

Hydrogenolysis: Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas or ammonium formate, is a widely used method for N-debenzylation. mdma.chtandfonline.com

Oxidative cleavage: Reagents such as ceric ammonium nitrate (B79036) (CAN) can oxidatively cleave the N-benzyl group. researchgate.net

Table 2: Conditions for N-Debenzylation

Reagent Conditions Product
H₂, Pd/C Methanol, room temperature Secondary amine
NH₄HCO₂, Pd/C Methanol, reflux Secondary amine

The N-ethyl group can also be removed, although it is generally more stable than the N-benzyl group. N-dealkylation of tertiary amines can be achieved through various methods, including photoredox catalysis. acs.orgnih.govresearchgate.net The regioselectivity of N-dealkylation in mixed amines can be influenced by the reaction conditions. nih.gov

The benzyl group itself can undergo functionalization on the aromatic ring through electrophilic aromatic substitution reactions, such as nitration or halogenation, although the reaction conditions must be carefully chosen to avoid side reactions at the diazaspiro core. The benzylic position is also reactive and can be functionalized through radical reactions. wikipedia.org

The ethyl group is generally less reactive but can undergo oxidation at the carbon adjacent to the nitrogen under strong oxidizing conditions. Ethylation reactions, introducing an ethyl group, are common in organic synthesis. byjus.comwikipedia.org

Oxidative and Reductive Transformations of this compound

Currently, there is no specific information available in the scientific literature detailing the oxidative and reductive transformations of this compound. While the presence of secondary and tertiary amine functionalities, as well as a benzyl group, suggests potential reactivity towards various oxidizing and reducing agents, dedicated studies on this particular compound have not been reported.

General knowledge of amine chemistry would predict that oxidation could lead to the formation of N-oxides, imines, or more complex rearrangement products, depending on the oxidant and reaction conditions. The benzylic position is also susceptible to oxidation. Conversely, reduction of the benzyl group through hydrogenolysis is a plausible transformation, which would yield 2-ethyl-2,6-diazaspiro[3.4]octane. However, without experimental data from studies on this compound, these possibilities remain speculative.

A summary of potential, yet unconfirmed, transformations is presented below.

Transformation TypePotential ReagentsHypothetical Products
OxidationPeroxy acids (e.g., m-CPBA), H₂O₂N-oxides, iminium ions
De-benzylation (Reductive)H₂, Pd/C2-ethyl-2,6-diazaspiro[3.4]octane, Toluene

This table is based on general chemical principles and does not represent experimentally verified results for this compound.

Mechanistic Studies of Catalyzed Reactions Involving this compound as Substrate

There is a notable absence of published mechanistic studies on catalyzed reactions where this compound functions as the primary substrate. The spirocyclic diamine structure suggests potential applications as a ligand in catalysis or as a scaffold in medicinal chemistry. However, investigations into its role as a substrate in catalyzed transformations, such as C-H activation, cross-coupling reactions, or asymmetric synthesis, have not been documented.

Consequently, no data on reaction kinetics, intermediate characterization, or computational modeling for catalyzed reactions involving this specific compound can be provided.

Exploration of 2 Ethyl 6 Benzyl 2,6 Diazaspiro 3.4 Octane As a Structural Motif and Building Block

Utilization as a Chiral Scaffold in Asymmetric Synthesis

The inherent chirality of the diazaspiro[3.4]octane framework, when appropriately substituted, provides a robust platform for the development of chiral ligands and catalysts. The ethyl and benzyl (B1604629) groups on the nitrogen atoms of 2-ethyl-6-benzyl-2,6-diazaspiro[3.4]octane can direct the stereochemical outcome of chemical reactions, making it a valuable tool in asymmetric synthesis.

The design of effective chiral ligands often relies on the principles of C2 symmetry or, more recently, the strategic use of nonsymmetrical structures. nih.govresearchgate.net The 2,6-diazaspiro[3.4]octane scaffold can be adapted to both approaches. Key design principles for incorporating this system into chiral ligands include:

Rigidity and Conformational Control: The spirocyclic nature of the core restricts conformational flexibility, which is crucial for creating a well-defined chiral environment around a metal center. This rigidity helps to ensure consistent and predictable stereochemical induction.

Modularity: The nitrogen atoms of the diazaspiro system provide convenient points for the introduction of various substituents. This modularity allows for the fine-tuning of steric and electronic properties of the resulting ligands to optimize their performance in specific catalytic reactions. utexas.edu For instance, the ethyl and benzyl groups can be replaced with other alkyl or aryl moieties to systematically explore the ligand's impact on enantioselectivity.

Chelation: The two nitrogen atoms can act as a bidentate ligand, coordinating to a metal center to form a stable chelate ring. The geometry of this coordination is dictated by the rigid spirocyclic framework, influencing the catalytic activity and selectivity of the metal complex.

Introduction of Additional Donor Atoms: The core structure can be further functionalized to include other coordinating atoms like phosphorus or oxygen, leading to the creation of P,N- or N,O-type ligands. nih.gov These mixed-donor ligands have shown great promise in a variety of asymmetric transformations.

Chiral ligands based on diamine scaffolds have a long and successful history in enantioselective catalysis. nih.gov While specific examples detailing the application of this compound in catalysis are not extensively documented in readily available literature, the structural motifs it represents are highly relevant. The principles established with similar chiral diamines and spirocyclic systems provide a strong indication of its potential.

For instance, chiral ligands are instrumental in asymmetric hydrogenations, allylic alkylations, and cyclopropanations. researchgate.netnih.gov The well-defined chiral pocket created by a metal complex of a this compound-based ligand could effectively differentiate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer.

Catalytic Reaction TypePotential Role of this compound LigandExpected Outcome
Asymmetric Hydrogenation Formation of a chiral rhodium or iridium complex to create a stereoselective environment for hydrogen addition.High enantiomeric excess (ee) in the reduction of prochiral olefins or ketones.
Asymmetric Allylic Alkylation Coordination to palladium to control the regioselectivity and stereoselectivity of nucleophilic attack on an allyl substrate. nih.govFormation of a specific enantiomer of the alkylated product.
Asymmetric Cyclopropanation Formation of a chiral copper or cobalt complex to mediate the stereoselective transfer of a carbene to an alkene. nih.govHigh diastereoselectivity and enantioselectivity in the formation of cyclopropanes.

Integration into Supramolecular Assemblies

The defined three-dimensional shape and the presence of hydrogen bond donors and acceptors in derivatives of this compound make it an interesting candidate for the construction of supramolecular assemblies.

While the core of this compound itself does not form a traditional deep cavity, its rigid structure can serve as a scaffold to which larger macrocyclic or cage-like structures can be appended. The nitrogen atoms provide synthetic handles for the construction of more elaborate host molecules. The principles of host-guest chemistry would involve the design of a receptor molecule based on this spirocyclic unit that can selectively bind a specific guest molecule through non-covalent interactions such as hydrogen bonding, van der Waals forces, or electrostatic interactions. The pre-organized nature of the spirocyclic core would contribute to the binding affinity and selectivity of the host.

Derivatives of this compound can be designed to participate in self-assembly processes, leading to the formation of well-ordered crystalline structures. By introducing functional groups capable of forming strong and directional intermolecular interactions, such as hydrogen bonds or aromatic stacking, it is possible to control the packing of the molecules in the solid state. For example, the introduction of carboxylic acid or amide functionalities could lead to the formation of one-, two-, or three-dimensional networks through hydrogen bonding. The benzyl group can also participate in π-π stacking interactions, further directing the crystal packing. The predictable geometry of the spirocyclic core is advantageous in crystal engineering, as it reduces the number of possible conformations and leads to more predictable and robust crystalline materials.

Role in the Design of Constrained Molecular Architectures

The 2,6-diazaspiro[3.4]octane framework is a valuable building block for the synthesis of conformationally constrained molecules. researchgate.net This rigidity is a desirable feature in drug design, as it can lead to increased potency and selectivity for a biological target by reducing the entropic penalty of binding. The spirocyclic nature of the core introduces a fixed three-dimensional structure that can be used to orient appended functional groups in a precise and predictable manner. The synthesis of such constrained architectures often involves multi-step sequences, and the development of more direct and modular synthetic routes to functionalized diazaspiro[3.4]octanes is an active area of research. researchgate.net The 2-ethyl-6-benzyl derivative serves as a versatile intermediate in the construction of these complex and biologically relevant molecules. researchgate.net

Precursor for Advanced Functional Organic Materials (design and synthesis aspects)

The design of advanced functional organic materials hinges on the selection of molecular building blocks that can impart specific properties to the final material, such as thermal stability, porosity, or specific electronic characteristics. The 2,6-diazaspiro[3.4]octane core is a prime candidate for such applications due to its spirocyclic nature, which forces a rigid, non-planar orientation of substituents. This "escaping from flatland" is a desirable trait in modern materials science, as it can lead to materials with enhanced solubility and unique solid-state packing arrangements. bldpharm.comresearchgate.net

The synthesis of functionalized 2,6-diazaspiro[3.4]octane derivatives, such as the title compound, allows for the precise installation of reactive groups necessary for polymerization or for coordination within larger frameworks. The ethyl and benzyl groups on the nitrogen atoms can be strategically chosen to modulate solubility and intermolecular interactions. For material design, one of the nitrogen atoms would typically bear a reactive functional group, or be deprotected during the synthesis of the material, to allow for the formation of covalent or coordinative bonds. The synthesis of such orthogonally protected diazaspiroalkanes is a key strategy in their application as versatile building blocks. researchgate.net

Polymer Chemistry Applications as Monomeric Units

In polymer chemistry, diamines are fundamental monomers for the synthesis of a wide range of polymers, including polyamides, polyimides, and polyureas. A monomer unit based on the 2,6-diazaspiro[3.4]octane scaffold, where the protective groups are replaced with reactive functionalities or are absent, could be employed in step-growth polymerization reactions.

For instance, polymerization with diacyl chlorides would lead to the formation of polyamides. The rigid and kinked structure of the spirocyclic diamine would disrupt the chain packing that is typical for linear polyamides, potentially leading to polymers with higher solubility, lower crystallinity, and increased gas permeability. These properties are highly sought after for applications such as gas separation membranes.

Similarly, reaction with diisocyanates would yield polyureas. The introduction of the spirocyclic core would significantly impact the morphology and mechanical properties of the resulting polymer, likely increasing the glass transition temperature due to the restricted rotation around the polymer backbone.

The following table outlines potential polymer classes that could be synthesized from a functionalized 2,6-diazaspiro[3.4]octane monomer:

Polymer ClassCo-monomerResulting LinkagePotential Properties
PolyamideDiacyl ChlorideAmideIncreased solubility, amorphous nature
PolyureaDiisocyanateUreaEnhanced thermal stability
PolyimideDianhydrideImideHigh thermal and chemical resistance

Framework Materials Incorporating Spiro Scaffolds

The development of porous framework materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), relies on the use of rigid building blocks to create robust and well-defined porous structures. The 2,6-diazaspiro[3.4]octane scaffold is an excellent candidate for incorporation into such materials. nih.gov

When functionalized with appropriate coordinating groups (e.g., carboxylates, pyridyls), the 2,6-diazaspiro[3.4]octane unit can act as a rigid organic linker in the synthesis of MOFs. The defined stereochemistry of the spirocenter would translate into a well-defined three-dimensional framework, potentially leading to materials with unique pore geometries and selective adsorption properties.

In the context of COFs, a difunctionalized 2,6-diazaspiro[3.4]octane derivative could be used as a rigid node in the framework. For example, a diaminospirooctane could be reacted with trialdehydes to form a porous imine-linked COF. The spirocyclic core would ensure a non-planar extension of the framework, preventing the common issue of 2D layer stacking and promoting the formation of a stable, porous 3D network. The inherent three-dimensionality of spirocyclic scaffolds is a key advantage in creating materials with complex and functional architectures. bldpharm.comnih.gov

Computational and Theoretical Studies on 2 Ethyl 6 Benzyl 2,6 Diazaspiro 3.4 Octane

Electronic Structure Calculations and Frontier Molecular Orbitals

No published studies were found that detail the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or other frontier molecular orbital characteristics of 2-ethyl-6-benzyl-2,6-diazaspiro[3.4]octane. Such calculations are fundamental to understanding a molecule's reactivity and electronic properties, but have not been reported for this specific compound.

Reaction Mechanism Predictions and Transition State Analysis

There is no available research predicting reaction mechanisms or analyzing transition states involving this compound through computational methods. This type of analysis is crucial for understanding how the molecule might interact with other reagents and for optimizing synthetic pathways.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

A search for Quantitative Structure-Reactivity Relationship (QSRR) models incorporating this compound yielded no results. QSRR studies are essential for predicting the reactivity of compounds based on their molecular structure, but this specific molecule has not been included in any published models.

Spectroscopic Property Prediction and Validation against Experimental Data

No computational studies predicting the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of this compound were found. Consequently, there are no reports validating such theoretical predictions against experimental spectroscopic data for this compound.

Development of Force Fields for Molecular Simulations of Diazaspiro Systems

While general force fields applicable to a wide range of organic molecules exist, no literature was found describing the development of specific force field parameters tailored for molecular simulations of diazaspiro systems, including this compound. schrodinger.comuiuc.edunih.govbohrium.comnih.gov The development of such specialized force fields is a complex process that is typically undertaken for classes of molecules with significant academic or industrial interest. schrodinger.comnih.gov

Future Research Directions and Unanswered Questions Regarding 2 Ethyl 6 Benzyl 2,6 Diazaspiro 3.4 Octane

Emerging Synthetic Methodologies for Azaspiranes

The development of efficient and modular synthetic routes is paramount to unlocking the potential of novel azaspirane scaffolds. While the synthesis of the parent 2,6-diazaspiro[3.4]octane has been explored, future research could focus on more direct and versatile methods for preparing derivatives like 2-ethyl-6-benzyl-2,6-diazaspiro[3.4]octane. researchgate.net Current multi-step approaches often limit the accessibility and diversity of these compounds. researchgate.net

Emerging strategies that could be applied include rhodium-catalyzed cycloisomerization/Diels-Alder cascade reactions, which have proven effective in the synthesis of other complex azaspiro compounds. nih.gov Another promising avenue is the use of titanacyclobutanes generated from ketones or alkenes, which can be subsequently captured by amines to afford azetidine (B1206935) building blocks, a key component of the diazaspiro[3.4]octane core. researchgate.net A key challenge remains in the stereoselective synthesis of substituted diazaspiro[3.4]octanes, and future work should explore asymmetric catalysis to access enantiopure forms of these compounds.

A comparative table of potential synthetic routes is presented below:

Synthetic Method Potential Advantages Potential Challenges Key Reagents/Conditions
Reductive AminationUtilizes readily available starting materials.May require multiple steps and purifications.Primary amines, reducing agents (e.g., NaBH(OAc)₃).
Rhodium-Catalyzed CycloisomerizationHigh efficiency and selectivity. nih.govRequires specialized catalysts and substrates.Rh(I) catalysts, 1,5-bisallenes. nih.gov
Titanacyclobutane-Mediated SynthesisModular approach for constructing azetidines. researchgate.netUse of organometallic reagents can be sensitive.Titanacyclobutanes, amines. researchgate.net

Advanced Spectroscopic Probes for Dynamic Behavior and Transient Intermediates

The conformational rigidity and unique stereoelectronic properties of spirocyclic systems make them intriguing candidates for the development of advanced spectroscopic probes. nih.govnih.gov Future research could investigate the incorporation of the this compound scaffold into fluorescent dyes. The nitrogen atoms provide convenient handles for attaching fluorophores and recognition elements. The spirocyclic core can influence the photophysical properties of the dye, potentially leading to probes with high sensitivity and spatiotemporal resolution. rsc.org

Time-resolved spectroscopic techniques, such as transient absorption and fluorescence up-conversion, could be employed to study the dynamic behavior of these probes and to detect transient intermediates in their interactions with biological targets. Understanding the structure-behavior relationship is crucial for the rational design of next-generation probes. nih.gov

Untapped Reactivity Pathways of Spiro[3.4]octane Systems

The reactivity of the diazaspiro[3.4]octane core is not yet fully understood. Future studies should aim to explore the untapped reactivity pathways of this system. For instance, the strained four-membered azetidine ring could be susceptible to ring-opening reactions under specific conditions, providing a pathway to novel functionalized cyclopentane (B165970) derivatives.

Furthermore, the nitrogen atoms can be functionalized in various ways, including alkylation, acylation, and arylation, to modulate the electronic properties and steric environment of the scaffold. The benzyl (B1604629) and ethyl groups in this compound can also be modified or replaced, offering further opportunities for diversification. The exploration of these reactivity pathways will be crucial for expanding the chemical space accessible from this scaffold.

Novel Applications as Molecular Building Blocks and Functional Scaffolds

The inherent three-dimensionality of the 2,6-diazaspiro[3.4]octane scaffold makes it an attractive building block for the synthesis of complex molecules with well-defined spatial arrangements of functional groups. nih.govsigmaaldrich.comacs.orgsigmaaldrich.com This is particularly relevant in drug discovery, where three-dimensional fragments are increasingly sought after to improve the properties of drug candidates. nih.govsigmaaldrich.comacs.orgsigmaaldrich.com

The this compound core could serve as a rigid scaffold for the presentation of pharmacophoric elements in multiple vectors. nih.govacs.org This could lead to the development of novel ligands for challenging biological targets. Additionally, the unique properties of spiro compounds are being explored in the field of organic optoelectronics, and the diazaspiro[3.4]octane scaffold could find applications in the design of new materials for organic light-emitting diodes (OLEDs). acs.orgacs.org

Synergistic Experimental and Computational Approaches for Comprehensive Understanding

A comprehensive understanding of the properties and reactivity of this compound will require a synergistic approach that combines experimental studies with computational modeling. nih.govresearchgate.net Density functional theory (DFT) calculations can be used to predict the conformational preferences, electronic structure, and spectroscopic properties of the molecule. nih.gov These theoretical insights can guide the design of experiments and aid in the interpretation of experimental data.

Molecular dynamics simulations could be employed to study the dynamic behavior of this molecule and its interactions with other molecules, such as biological macromolecules or solvent molecules. This combined experimental and computational approach will be essential for elucidating the structure-property relationships of this novel scaffold and for unlocking its full potential in various applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.